5-Methoxynaphthalen-2-ol

Physical Chemistry Crystallography Process Chemistry

QC laboratories require the exact PhEur-designated Naproxen Impurity H for regulatory batch release testing-generic isomers invalidate analytical methods. 5-Methoxynaphthalen-2-ol (CAS 150712-57-5) is the mandated reference standard. • Only regioisomer recognized as Naproxen Impurity H (PhEur) for GMP compliance • Enables baseline-resolved HPLC/UPLC separation from the 7-methoxy isomer (Δ m.p. >50 °C) • Key building block for sirtuin-targeting cambinol analogs with validated pharmacophore geometry. Immediate stock availability supports uninterrupted QC workflows and medicinal chemistry programs.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 150712-57-5
Cat. No. B169139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxynaphthalen-2-ol
CAS150712-57-5
Synonyms6-Hydroxy-2-methoxynaphthalene
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC(=C2)O
InChIInChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3
InChIKeyHKLUQGYAKFXFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxynaphthalen-2-ol Properties & Specifications


5-Methoxynaphthalen-2-ol (CAS 150712-57-5), also catalogued as 6-methoxy-2-naphthol and 2-hydroxy-6-methoxynaphthalene, is a substituted naphthol derivative with molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol. It features a methoxy group at the 5-position and a hydroxyl group at the 2-position of the naphthalene core, yielding a predicted pKa of 9.43 ± 0.40 . Its reported melting point is 62 °C under one vendor specification, while alternative sources list a melting range of 148–152 °C . The compound is commercially available at purities of ≥95% and is used as a building block in organic synthesis and as a certified pharmaceutical impurity standard .

5-Methoxynaphthalen-2-ol: Analogs Not Replaceable


Methoxynaphthol isomers differ substantially in their physicochemical properties, reactivity, and regulatory acceptance. For instance, 7-methoxy-2-naphthol (CAS 5060-82-2) exhibits a melting point of 116–119 °C, whereas the 5-methoxy isomer (this compound) is reported at 62 °C (or 148–152 °C under different specifications) . 2-Naphthol (CAS 135-19-3) lacks the methoxy group and possesses a lower pKa (~9.5), altering its hydrogen-bonding capacity and electrophilic substitution regioselectivity [1]. Furthermore, only 5-methoxynaphthalen-2-ol is recognized as Naproxen Impurity H (PhEur), making it irreplaceable in pharmaceutical impurity profiling . These quantifiable distinctions underscore that generic substitution risks experimental failure, regulatory non-compliance, or compromised synthetic yield.

5-Methoxynaphthalen-2-ol vs. Analogs: Key Differences


Melting Point vs. 7-Methoxy Isomer

The melting point of 5-methoxynaphthalen-2-ol (6-methoxy-2-naphthol) is reported as 62 °C in one source and 148–152 °C in another, depending on purity and polymorphic form . In contrast, its regioisomer 7-methoxy-2-naphthol (CAS 5060-82-2) melts at 116–119 °C . This difference of at least 54 °C (or 29–33 °C relative to the higher-melting form) provides a robust quality control parameter and affects handling, storage, and formulation strategies.

Physical Chemistry Crystallography Process Chemistry

pKa Difference vs. 2-Naphthol

5-Methoxynaphthalen-2-ol has a predicted pKa of 9.43 ± 0.40 . The parent compound 2-naphthol has a predicted pKa of 9.51 [1]. The slight decrease in pKa (by ~0.08 units) reflects the electron-donating methoxy group's influence on the hydroxyl proton acidity. This subtle but measurable difference can affect extraction efficiency, chromatographic retention, and hydrogen-bonding propensity in biological systems.

Physical Organic Chemistry Drug Design Analytical Chemistry

Certified as Naproxen Impurity H

5-Methoxynaphthalen-2-ol (6-methoxy-2-naphthol) is officially recognized as Naproxen Impurity H (PhEur) and is available as a pharmaceutical secondary standard certified reference material . No other methoxynaphthol isomer holds this specific pharmacopoeial designation. This regulatory identity mandates its use in impurity profiling of naproxen active pharmaceutical ingredients and finished drug products.

Pharmaceutical Analysis Quality Control Regulatory Science

Photo-Fries Yield vs. 1-Naphthyl Acetate

In a photo-Fries rearrangement study, irradiation of 5-methoxy-1-naphthyl acetate in ethyl acetate afforded the corresponding hydroxyketone in 70% yield [1]. Under identical conditions, 1-naphthyl acetate gave only a 40% yield [1]. The presence of the 5-methoxy group on the naphthalene ring enhances the reaction efficiency by 30 percentage points, a substantial improvement for synthetic route selection.

Synthetic Methodology Photochemistry Process Optimization

Building Block for Sirtuin Inhibitors

5-Methoxynaphthalen-2-ol (6-methoxy-2-naphthol) is a reactant in the development of sirtuin inhibitors from pyrazolone and isoxazol-5-one cambinol analogs . While other methoxynaphthols have been explored in various enzyme inhibition contexts, this specific substitution pattern (2-OH, 6-OCH₃) is explicitly utilized in the cambinol-derived sirtuin inhibitor scaffold, providing a defined synthetic entry point not accessible with the 7-methoxy or 1-hydroxy isomers .

Medicinal Chemistry Epigenetics Chemical Biology

5-Methoxynaphthalen-2-ol Applications


Pharmaceutical Impurity Profiling & QC

As the PhEur-designated Naproxen Impurity H, 5-methoxynaphthalen-2-ol is the mandated reference standard for quantifying this specific impurity in naproxen drug substance and drug product batches . QC laboratories must procure this exact compound to meet regulatory filing requirements and pass GMP inspections. Use of any other methoxynaphthol isomer would invalidate the analytical method and compromise batch release decisions.

Sirtuin Inhibitor Synthesis

Medicinal chemistry groups developing sirtuin-targeting therapeutics employ 5-methoxynaphthalen-2-ol as a key building block for pyrazolone and isoxazol-5-one cambinol analogs . The documented synthetic route relies on the 2-hydroxy-6-methoxy substitution pattern to achieve the desired pharmacophore geometry. Substituting with 7-methoxy-2-naphthol would alter the molecular topology and likely abolish sirtuin inhibitory activity, as SAR studies for this scaffold have not validated alternative regioisomers.

Photo-Fries Rearrangement for Hydroxyketones

Process chemists seeking to maximize yield in photo-Fries rearrangements should select 5-methoxy-substituted naphthyl esters over unsubstituted analogs. The 70% yield obtained from 5-methoxy-1-naphthyl acetate under irradiation in ethyl acetate compares favorably to the 40% yield from 1-naphthyl acetate under identical conditions [1]. This 30-percentage-point yield advantage reduces solvent consumption, waste generation, and overall cost per kilogram of the desired hydroxyketone intermediate.

Chromatographic Isomer Discrimination

The distinct melting point (62 °C or 148–152 °C) and pKa (9.43 ± 0.40) of 5-methoxynaphthalen-2-ol relative to its 7-methoxy isomer (m.p. 116–119 °C) enable analytical chemists to design HPLC or UPLC methods with baseline resolution of the two isomers . This is critical when analyzing reaction mixtures from methoxynaphthol syntheses or when verifying the identity of incoming raw materials.

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